1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
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Overview
Description
1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a synthetic organic compound that features both bromine and fluorine substituents on a sulfonyl azetidine ring
Preparation Methods
The synthesis of 1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Bromination and Fluorination: The bromine and fluorine atoms are introduced through halogenation reactions using reagents like bromine and fluorine sources under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl groups can undergo oxidation or reduction under specific conditions, leading to different oxidation states of the compound.
Coupling Reactions: The compound can be involved in coupling reactions, forming larger molecules with other organic compounds.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl groups and halogen atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine can be compared with other sulfonyl azetidine compounds, such as:
1-((2-Chlorophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine: Similar structure but with a chlorine atom instead of bromine.
1-((2-Bromophenyl)sulfonyl)-3-((4-chlorophenyl)sulfonyl)azetidine: Similar structure but with a chlorine atom instead of fluorine.
The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO4S2/c16-14-3-1-2-4-15(14)24(21,22)18-9-13(10-18)23(19,20)12-7-5-11(17)6-8-12/h1-8,13H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJPLWOEWVHMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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